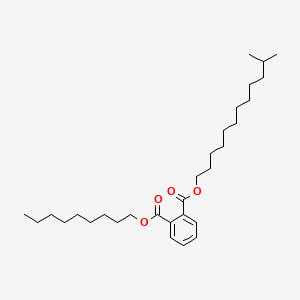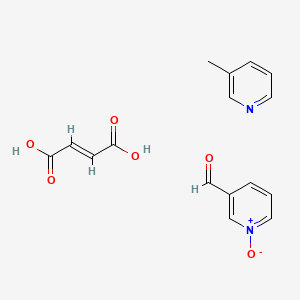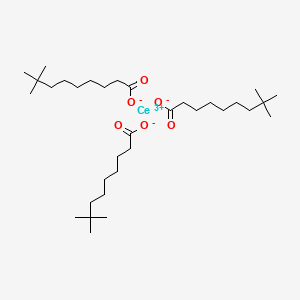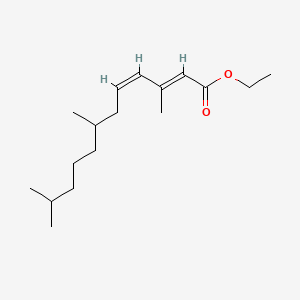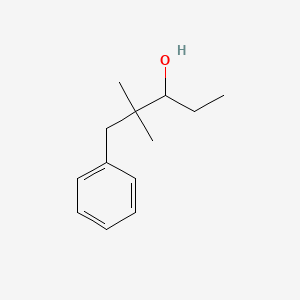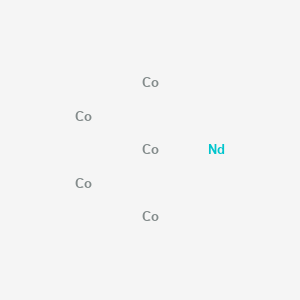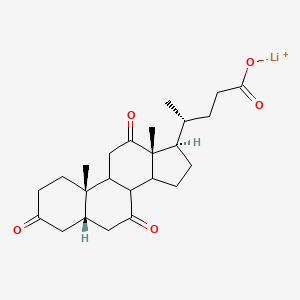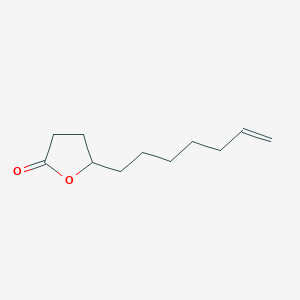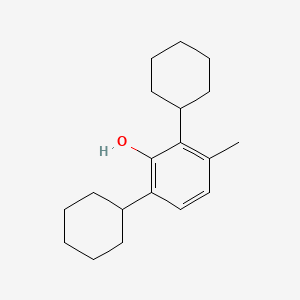
2,6-Dicyclohexyl-m-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dicyclohexyl-m-cresol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two cyclohexyl groups attached to the 2 and 6 positions of the meta-cresol molecule
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dicyclohexyl-m-cresol can be synthesized through the alkylation of meta-cresol with cyclohexanol in the presence of a catalyst such as perchloric acid. The reaction involves heating meta-cresol and perchloric acid to the desired temperature, followed by the dropwise addition of cyclohexanol. The reaction mixture is then stirred for a specific period, cooled, dissolved in ether, and neutralized .
Industrial Production Methods: Industrial production of this compound typically involves similar alkylation processes, but on a larger scale. The reaction conditions, such as temperature, molar ratio of reactants, and catalyst concentration, are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: 2,6-Dicyclohexyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexyl-substituted phenols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Quinones with cyclohexyl groups.
Reduction: Cyclohexyl-substituted phenols.
Substitution: Nitro or halogenated derivatives of this compound.
科学的研究の応用
2,6-Dicyclohexyl-m-cresol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug formulations due to its phenolic structure.
Industry: Utilized as an antioxidant in fuels, lubricating oils, and other oxygen-sensitive materials
作用機序
The mechanism of action of 2,6-Dicyclohexyl-m-cresol involves its interaction with biological membranes and enzymes. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the cyclohexyl groups may enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and disrupting their integrity .
類似化合物との比較
Meta-cresol: A simpler phenolic compound with a single methyl group.
2,6-Dicyclohexyl-4-methylphenol: Similar structure but with a different substitution pattern.
Ortho-cresol and Para-cresol: Isomers of meta-cresol with different positions of the methyl group.
Uniqueness: 2,6-Dicyclohexyl-m-cresol is unique due to the presence of two bulky cyclohexyl groups, which significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cresol derivatives and contributes to its specific applications in various fields .
特性
CAS番号 |
93840-40-5 |
|---|---|
分子式 |
C19H28O |
分子量 |
272.4 g/mol |
IUPAC名 |
2,6-dicyclohexyl-3-methylphenol |
InChI |
InChI=1S/C19H28O/c1-14-12-13-17(15-8-4-2-5-9-15)19(20)18(14)16-10-6-3-7-11-16/h12-13,15-16,20H,2-11H2,1H3 |
InChIキー |
MNMFNWIRHMYXIX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C2CCCCC2)O)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


